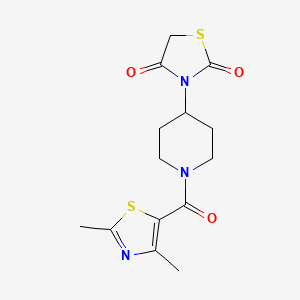
3-(1-(2,4-Dimethylthiazole-5-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-(2,4-Dimethylthiazole-5-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione is a chemical compound that is part of the thiazolidine family . Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds having sulfur at the first position and nitrogen at the third position . The presence of sulfur enhances their pharmacological properties .
Synthesis Analysis
Thiazolidine motifs have been synthesized using various approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry to improve their selectivity, purity, product yield, and pharmacokinetic activity . In one procedure, primary amines, aldehyde, and mercaptoacetic acid were reacted via one-pot MCR in the presence of BF 3 and p-toluenesulfonic acid (PTSA) and formed derivatives of thiazolidin-4-one .Molecular Structure Analysis
The molecular structure of 3-(1-(2,4-Dimethylthiazole-5-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione consists of a five-membered saturated thiazolidine ring with sulfur at 1 and nitrogen at 3, along with two carbonyl functional groups at the 2 and 4 positions .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of thiazolidine motifs include multicomponent reactions, click reactions, nano-catalysis, and green chemistry . These reactions have been employed to improve the selectivity, purity, product yield, and pharmacokinetic activity of the synthesized compounds .Scientific Research Applications
Antimicrobial Activity
3-(1-(2,4-Dimethylthiazole-5-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione: has shown promising antimicrobial properties. Research indicates that compounds containing piperidine and thiazolidine moieties can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria . This makes it a potential candidate for developing new antibiotics, especially in the face of rising antibiotic resistance.
Anticancer Potential
The compound’s structure suggests it could be effective in anticancer therapies. Piperidine derivatives have been studied for their ability to induce apoptosis in cancer cells and inhibit tumor growth . The thiazolidine-2,4-dione moiety is known for its role in modulating cellular pathways involved in cancer progression, making this compound a potential candidate for further investigation in cancer treatment.
Anti-inflammatory Properties
Research has shown that thiazolidine-2,4-dione derivatives possess significant anti-inflammatory effects . These compounds can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models. This suggests that 3-(1-(2,4-Dimethylthiazole-5-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione could be explored as a treatment for inflammatory diseases such as arthritis.
Antioxidant Activity
The compound may also exhibit antioxidant properties, which are crucial in protecting cells from oxidative stress and damage. Antioxidants are important in preventing chronic diseases such as cardiovascular diseases and neurodegenerative disorders. The presence of the thiazolidine ring in the compound enhances its potential as an effective antioxidant.
Antidiabetic Effects
Thiazolidine-2,4-dione derivatives are well-known for their antidiabetic properties . They act as insulin sensitizers and help in regulating blood glucose levels. This compound could be investigated for its potential to manage diabetes by improving insulin sensitivity and reducing blood sugar levels.
Cardioprotective Effects
The compound may also have cardioprotective effects, as suggested by the beneficial properties of its structural components. Thiazolidine-2,4-dione derivatives have been shown to improve heart function, reduce oxidative stress, and prevent cardiac hypertrophy. This makes it a potential candidate for research in cardiovascular diseases.
IJMS | Free Full-Text | Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications BMC Pharmacology and Toxicology | Structurally simple synthetic 1, 4-disubstituted piperidines with high selectivity for resistant Plasmodium falciparum IJMS | Free Full-Text | Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications IJMS | Free Full-Text | Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications IJMS | Free Full-Text | Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications : IJMS | Free Full-Text | Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications : IJMS | Free Full-Text | Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications : IJMS | Free Full-Text | Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications
Mechanism of Action
Target of Action
The primary target of 3-(1-(2,4-Dimethylthiazole-5-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione is cereblon , a protein that plays a crucial role in various cellular processes . This compound acts as a functionalized cereblon ligand, which is essential for the development of Thalidomide-based PROTACs .
Mode of Action
This compound interacts with its target, cereblon, by forming a complex. It allows rapid conjugation with carboxyl linkers due to the presence of an amine group via peptide coupling reactions . This interaction leads to changes in the protein’s function and can result in the degradation of specific proteins .
Biochemical Pathways
The compound affects the protein degradation pathway. It is used as a building block for making protein degrader libraries . The degradation of specific proteins can have downstream effects on various cellular processes, including cell cycle regulation, signal transduction, and gene expression .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the degradation of specific proteins. This can lead to changes in various cellular processes, including cell cycle regulation, signal transduction, and gene expression .
Future Directions
Thiazolidine derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design . The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity . The accessible clinical applications in various biological targets are critically reviewed . These data provide useful information for designing next-generation drug candidates . Developing multifunctional drugs and improving their activity should be a focus of research .
properties
IUPAC Name |
3-[1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S2/c1-8-12(22-9(2)15-8)13(19)16-5-3-10(4-6-16)17-11(18)7-21-14(17)20/h10H,3-7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFDSTYGRJGBFNY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)N2CCC(CC2)N3C(=O)CSC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(2,4-Dimethylthiazole-5-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzo[d]thiazol-6-yl(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2394959.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)acrylamide](/img/structure/B2394961.png)
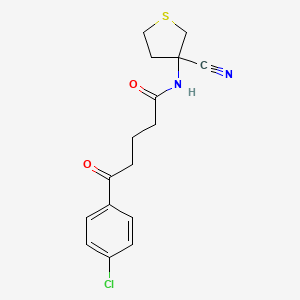

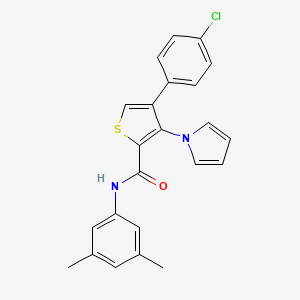

![benzofuran-2-yl(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2394973.png)
![4-[(1E)-(methoxyimino)methyl]-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B2394975.png)
![N-[(2-Ethyl-4-methyl-1,3-oxazol-5-yl)methyl]prop-2-enamide](/img/structure/B2394976.png)
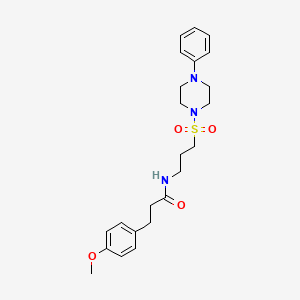
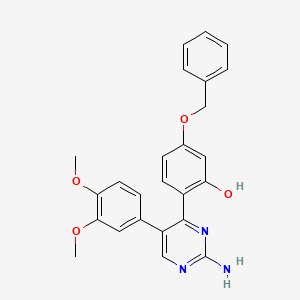
![N-(1,3-benzodioxol-5-yl)-2-[[6-methyl-4-oxo-3-(phenylmethyl)-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]thio]acetamide](/img/structure/B2394980.png)

![2-[6-(2-Fluorophenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2394982.png)